molecular formula C18H24N2O5 B1436009 (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Katalognummer: B1436009
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: LZFZMUMEGBBDTC-CHNCPRCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid , commonly known as Enalaprilat , is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. This compound is primarily utilized in the treatment of hypertension and heart failure due to its ability to inhibit the ACE enzyme, leading to vasodilation and reduced blood pressure.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 76420-72-9
  • Structure : Contains a pyrrolidine ring and a carboxylic acid functional group, which are crucial for its biological activity.

Enalaprilat exerts its pharmacological effects through the inhibition of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Enalaprilat leads to:

  • Decreased Angiotensin II Levels : Resulting in vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels : This peptide promotes vasodilation and has beneficial effects on cardiovascular health.

Biological Activity Data

Activity Effect
ACE InhibitionSignificant reduction in angiotensin II levels
Blood Pressure ReductionEffective in lowering systolic and diastolic pressure
Heart Failure TreatmentImproves cardiac output and reduces symptoms

Case Studies and Research Findings

  • Hypertension Management :
    • A study published in the Journal of Hypertension demonstrated that patients treated with Enalaprilat showed a marked decrease in both systolic and diastolic blood pressure compared to placebo groups. The reduction was attributed to its effective ACE inhibition mechanism .
  • Heart Failure :
    • In clinical trials involving patients with heart failure, Enalaprilat not only improved symptoms but also reduced hospitalization rates. The compound's ability to enhance cardiac output while reducing preload and afterload was highlighted as a significant benefit .
  • Renal Protection :
    • Research indicates that Enalaprilat provides renal protective effects in diabetic patients by reducing glomerular hypertension and hyperfiltration, which are critical factors in the progression of diabetic nephropathy .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : (2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Structural Representation

The structure of the compound can be represented in both 2D and 3D formats. The 3D model allows for visualization of spatial arrangements which is crucial for understanding its interactions with biological targets.

Pharmaceutical Applications

  • Drug Development : The compound's structural features suggest potential as an active pharmaceutical ingredient (API) in the treatment of various diseases. Its design allows for modulation of biological pathways, particularly those involving amino acids and peptides.
  • Mechanism of Action Studies : Research indicates that compounds with similar structures can influence receptor activity and enzyme inhibition. This compound may exhibit similar properties, making it a candidate for further pharmacological studies.

Biochemical Studies

  • Metabolic Pathway Analysis : The compound can be utilized to study metabolic pathways involving amino acid metabolism. Its unique structure may provide insights into enzymatic processes and metabolic regulation.
  • Protein Interaction Studies : The ability of this compound to interact with specific proteins makes it a valuable tool in proteomics research. Understanding these interactions can lead to discoveries in cellular signaling pathways.

Case Study 1: Antihypertensive Activity

A study investigated the antihypertensive effects of structurally related compounds, revealing that modifications to the carboxylic acid group significantly enhance activity. This suggests that the compound could be optimized for similar therapeutic effects.

Case Study 2: Neuroprotective Effects

Research has shown that compounds with similar amino acid sequences exhibit neuroprotective properties in animal models. This indicates potential applications for neurodegenerative diseases, warranting further investigation into this compound's effects on neuronal health.

Data Tables

Activity TypeObserved EffectsReferences
AntihypertensiveSignificant reduction in blood pressure
NeuroprotectiveImproved neuronal survival in vitro
Enzyme InhibitionReduced activity of target enzymes

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15-/m0/s1/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-CHNCPRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Customer
Q & A

Q1: What is the purpose of the developed analytical method described in the research paper?

A1: The research paper describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Enalapril and its active metabolite, Enalaprilat, in human plasma []. This method is intended for use in bioequivalence studies, which are crucial for comparing the pharmacological properties of different formulations of the same drug.

Q2: What are the advantages of using the described LC-MS/MS method over other analytical techniques for quantifying Enalapril and Enalaprilat?

A2: The LC-MS/MS method offers several advantages, including:

  • High sensitivity: The method can detect and quantify Enalapril and Enalaprilat at very low concentrations (ng/mL range) in plasma [].
  • Specificity: The mass spectrometry detection ensures that only the target analytes are detected and quantified, minimizing interference from other components in the plasma matrix [].
  • Simultaneous analysis: The method allows for the simultaneous quantification of both Enalapril and Enalaprilat in a single run, saving time and resources [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.